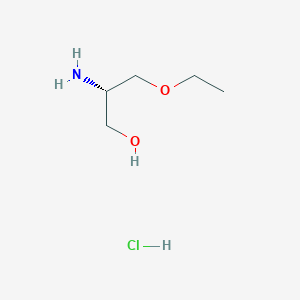
Acide 2-amino-3-(2,4,6-triméthylphényl)propanoïque chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride” is an amino acid derivative with a unique structure . It has a molecular weight of 243.73 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is “2-amino-3-mesitylpropanoic acid hydrochloride” and its InChI code is "1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H" . This suggests that the compound contains a mesityl group (2,4,6-trimethylphenyl) attached to the third carbon of a propanoic acid molecule, with an amino group on the second carbon.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 243.73 .Applications De Recherche Scientifique
Interaction avec les récepteurs de la somatostatine
Ce composé a été identifié comme interagissant avec les récepteurs de la somatostatine dans le corps humain . L'interaction est facilitée par le pharmacophore du composé, un cycle aromatique, qui s'engage avec une poche hydrophobe sur le récepteur. Cette interaction est cruciale pour comprendre la modulation de la somatostatine, qui est importante pour la régulation des fonctions endocriniennes et du système nerveux.
Analyse des énantiomères
Le composé est connu pour être un énantiomère de l'acide (2S)-2-amino-3-(2,4,6-triméthylphényl)propanoïque . Cet aspect est particulièrement important dans la recherche pharmaceutique, où les différents énantiomères d'un composé peuvent avoir des activités biologiques et des effets thérapeutiques très différents.
Tests pharmaceutiques
En raison de son interaction avec les récepteurs de la somatostatine, ce composé est utilisé dans les tests pharmaceutiques comme un étalon de référence pour garantir l'exactitude des résultats expérimentaux . Il sert de référence pour comparer l'efficacité et la puissance des composés nouvellement synthétisés ciblant des récepteurs similaires.
Analyse conformationnelle
La structure du composé permet une analyse conformationnelle pour comprendre ses propriétés de liaison . Cette analyse peut fournir des informations sur la stabilité du composé lorsqu'il est lié aux récepteurs et peut être utilisée pour concevoir des analogues de somatostatine plus efficaces.
Incorporation d'acides aminés non naturels
En tant qu'acide aminé non naturel, ce composé peut être incorporé dans des peptides pour étudier les effets de telles modifications sur la structure et la fonction des peptides . Cette application est précieuse dans le développement de médicaments à base de peptides avec une stabilité et une biodisponibilité améliorées.
Conception de médicaments computationnelle
Les informations structurales détaillées disponibles pour ce composé permettent des efforts de conception de médicaments computationnels . En simulant ses interactions avec divers récepteurs, les chercheurs peuvent prédire le comportement de composés similaires et rationaliser le processus de développement de médicaments.
Recherche sur les hormones peptidiques
La capacité du composé à interagir avec les récepteurs hormonaux en fait un outil utile dans la recherche sur les hormones peptidiques . Il peut aider à comprendre la dynamique de liaison et la modulation de l'activité des hormones, conduisant au développement de nouveaux agents thérapeutiques.
Chimie synthétique
En chimie synthétique, ce composé est utilisé comme un élément de base pour la synthèse de molécules plus complexes . Sa réactivité et ses caractéristiques structurales en font un précurseur polyvalent pour diverses voies de synthèse.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is the somatostatin receptors in the human body . Somatostatin receptors play a crucial role in the regulation of endocrine and nervous system function by inhibiting the secretion of several other hormones such as growth hormone, insulin, and gastrin.
Mode of Action
The compound interacts with its targets through its pharmacophore , an aromatic ring . This aromatic ring interacts with a hydrophobic pocket on the somatostatin receptor . This interaction triggers a series of biochemical reactions that lead to the inhibition of hormone secretion.
Analyse Biochimique
Biochemical Properties
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with somatostatin receptors in the human body . The aromatic ring of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride interacts with a hydrophobic pocket on the receptor, facilitating binding and subsequent biochemical effects
Cellular Effects
The effects of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride on various cell types and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with somatostatin receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the specific experimental conditions used.
Molecular Mechanism
At the molecular level, 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s aromatic ring interacts with hydrophobic pockets on target proteins, such as somatostatin receptors . This binding can result in enzyme inhibition or activation, depending on the target protein’s role in cellular processes. Additionally, changes in gene expression may occur due to altered signaling pathways, further influencing cellular function.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the appropriate dosage for specific applications . Threshold effects and dose-response relationships should be carefully evaluated in animal studies to ensure safe and effective use.
Transport and Distribution
The transport and distribution of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and stability in aqueous solutions facilitate its transport across cell membranes, allowing it to reach its target sites effectively.
Subcellular Localization
The subcellular localization of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments
Propriétés
IUPAC Name |
2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGYGQQJMLUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803561-05-8 |
Source


|
| Record name | 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)


amine](/img/structure/B1382506.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)


![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)


![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)


